Cyclopentene
Overview
Description
Cyclopentene is a simple organic compound classified as a cycloalkene. It has the molecular formula C₅H₈ and is characterized by a five-membered ring structure with a single double bond. This compound is a colorless liquid at room temperature and has a petrol-like odor. This compound is primarily used in various chemical synthesis reactions due to its unique properties and reactivity .
Mechanism of Action
Target of Action
Cyclopentene, a simple organic compound, is primarily used as a building block in various chemical synthesis reactions due to its interesting properties and reactivity
Mode of Action
The mode of action of this compound is largely dependent on the specific chemical reactions it is involved in. For instance, in the synthesis of quinoline derivatives, this compound acts as an antioxidant, blocking the destructive action of active intermediate particles such as radicals and peroxide compounds .
Biochemical Pathways
This compound is involved in various chemical synthesis reactions. For example, it is used in the synthesis of tetrasubstituted cyclopentenyl scaffolds through a diastereoselective isocyanide-based multicomponent reaction . It also plays a role in the synthesis of prostaglandin D2, a bioactive lipid that mediates a variety of physiological processes .
Pharmacokinetics
Its pharmacokinetic properties would largely depend on the specific context and manner in which it is used .
Result of Action
The result of this compound’s action is highly dependent on the specific chemical reactions it is involved in. In the case of its role as an antioxidant in the synthesis of quinoline derivatives, it helps prevent the oxidation of other compounds, thereby enhancing their stability and effectiveness .
Biochemical Analysis
Biochemical Properties
Cyclopentene is a versatile compound in biochemical reactions. It has been found in the seeds of Hydnocarpus laurifolia, where it forms part of the structure of bioactive compounds such as (1S)-2-cyclopentene-1-tridecanoicacid (chaulmoogric acid) and 2-cyclopentene-1-undecanoic acid (hydnocarpic acid) . These compounds interact with various enzymes and proteins, contributing to the plant’s antioxidant, antimicrobial, antibiofilm, and anticancer activities .
Cellular Effects
The specific effects of this compound on cellular processes are not well-studied. Its derivatives, such as chaulmoogric acid and hydnocarpic acid, have shown significant effects on various types of cells. For instance, they have demonstrated cytotoxic effects on cancer cells .
Molecular Mechanism
The molecular mechanism of this compound’s action is largely dependent on the specific biochemical context. In the case of its derivatives found in Hydnocarpus laurifolia seeds, they exert their effects through various mechanisms, including free radical scavenging and inhibition of bacterial biofilm formation .
Metabolic Pathways
This compound can be involved in various metabolic pathways, depending on its biochemical context. For instance, it forms part of the structure of chaulmoogric acid and hydnocarpic acid, which are metabolized in the plant cells of Hydnocarpus laurifolia .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentene can be synthesized in the laboratory through the dehydration of cyclopentanol. This reaction involves the removal of a water molecule, typically using a strong acid like sulfuric acid as the dehydrating agent . Another laboratory method involves the hydrogenation of cyclopentadiene, yielding this compound with up to 70% efficiency .
Industrial Production Methods: Industrially, this compound is produced by the steam cracking of naphtha . This process involves breaking down larger hydrocarbon molecules into smaller ones, including this compound, under high temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: Cyclopentene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclopentanone or cyclopentanol.
Reduction: Hydrogenation of this compound yields cyclopentane.
Substitution: this compound can undergo substitution reactions, such as the addition of bromine to form dibromocyclopentane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Bromine in an inert solvent like carbon tetrachloride is commonly used.
Major Products:
Oxidation: Cyclopentanone, cyclopentanol.
Reduction: Cyclopentane.
Substitution: Dibromocyclopentane.
Scientific Research Applications
Cyclopentene is widely used in scientific research due to its reactivity and versatility:
Comparison with Similar Compounds
Cyclopentene can be compared with other cycloalkenes such as cyclopropene, cyclobutene, and cyclohexene:
Cyclopropene: Smaller ring size, higher ring strain, and less stable than this compound.
Cyclobutene: Similar ring strain but less stable due to the smaller ring size.
Cyclohexene: Larger ring size, less ring strain, and more stable than this compound.
This compound is unique due to its balance of ring strain and stability, making it more reactive than cyclohexene but more stable than cyclopropene and cyclobutene.
Properties
IUPAC Name |
cyclopentene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8/c1-2-4-5-3-1/h1-2H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIQUOYDBNQMRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8 | |
Record name | CYCLOPENTENE | |
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Related CAS |
29300-20-7, 38439-19-9, 25103-85-9 | |
Record name | Cyclopentene, homopolymer, (1E)- | |
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Record name | Cyclopentene, homopolymer, (1Z)- | |
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Record name | Cyclopentene, homopolymer | |
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DSSTOX Substance ID |
DTXSID6029171 | |
Record name | Cyclopentene | |
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Molecular Weight |
68.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclopentene appears as a colorless liquid. Less dense than water and insoluble in water. Flash point below 0 °F. Vapors heavier than air. Inhalation of high concentrations may be narcotic. Used to make rubber and plastics., Liquid, Colorless liquid; [CAMEO] Odor like gasoline; [FAHG] Slightly sweetish odor; [Alfa Aesar MSDS] | |
Record name | CYCLOPENTENE | |
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Record name | Cyclopentene | |
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Boiling Point |
112 °F at 760 mmHg (USCG, 1999) | |
Record name | CYCLOPENTENE | |
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Flash Point |
-30 °F (USCG, 1999) | |
Record name | CYCLOPENTENE | |
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Density |
0.774 (USCG, 1999) - Less dense than water; will float | |
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Vapor Pressure |
380.0 [mmHg] | |
Record name | Cyclopentene | |
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CAS No. |
142-29-0 | |
Record name | CYCLOPENTENE | |
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Record name | Cyclopentene | |
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Record name | Cyclopentene | |
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Record name | CYCLOPENTENE | |
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Melting Point |
-211 °F (USCG, 1999) | |
Record name | CYCLOPENTENE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cyclopentene?
A1: this compound has the molecular formula C5H8 and a molecular weight of 68.12 g/mol.
Q2: How can this compound be characterized spectroscopically?
A2: this compound can be characterized using various spectroscopic techniques. For instance, 1H and 13C NMR spectroscopy can reveal information about its structure and stereochemistry. [, , ] Infrared (IR) spectroscopy can identify functional groups present in the molecule. [, ]
Q3: How does the presence of this compound in copolymers affect their properties?
A3: Incorporating this compound into copolymers can significantly alter their properties. For example, in ethylene-cyclopentene copolymers, the this compound content influences the crystallinity and melting behavior. [] Increasing this compound content generally decreases crystallinity and melting point. []
Q4: What role does this compound play in ring-opening metathesis polymerization (ROMP)?
A4: this compound serves as a monomer in ROMP reactions, leading to the formation of polypentenamers. [, ] The polymerization process can be controlled by factors like catalyst system, temperature, and reaction time. [, ]
Q5: How do substituents on the this compound ring affect its reactivity in ROMP?
A5: The presence and nature of substituents on the this compound ring can significantly influence its reactivity in ROMP. Both experimental and computational studies have shown that substituents can impact the equilibrium of the polymerization. []
Q6: Are there any examples of this compound used in heterogeneous catalysis?
A6: Yes, modified Ti-MWW zeolite has been shown to be a highly efficient catalyst for this compound epoxidation with H2O2, showcasing its potential in heterogeneous catalysis. []
Q7: How have computational methods contributed to understanding the reactions of this compound?
A7: Computational studies have proven valuable in understanding this compound reactions. For instance, they have been used to investigate the stereoselectivity of the combined C–H functionalization/Cope rearrangement involving this compound derivatives. []
Q8: How do structural modifications of this compound derivatives affect their photochromic properties?
A8: In dithienylthis compound optical molecular switches, the nature and position of substituents on the thiophene rings significantly impact their photochromic behavior, including absorption maxima and photoconversion efficiency. [, ]
Q9: How do substituents on this compound influence the stereoselectivity of the CHCR reaction?
A9: Studies have shown that by strategically placing substituents on the this compound ring, specifically at the 2-position, it is possible to direct the CHCR reaction towards a boat transition state, leading to a different diastereomer compared to unsubstituted or differently substituted cyclopentenes. []
Q10: What strategies can be employed to enhance the stability of this compound-based polymers?
A10: The stability of polypentenamers can be improved by incorporating cross-linking agents, such as 2,5-norbornadiene, during the ROMP process. []
Q11: What analytical techniques are commonly used to characterize this compound-based polymers?
A11: Characterization of this compound-based polymers commonly involves techniques such as 1H and 13C NMR spectroscopy to analyze the polymer structure and microstructure, [, , , ] gel permeation chromatography (GPC) to determine molecular weight and distribution, [, , ] and differential scanning calorimetry (DSC) to study their thermal properties. [, , ]
Q12: What are the potential environmental benefits of using this compound-based synthetic rubbers?
A12: One significant advantage of this compound-based synthetic rubbers, like trans-polypentenamer, is their potential for recyclability. [] The equilibrium nature of the ROMP process allows for depolymerization back to the monomer, enabling recycling and reducing environmental impact. []
Q13: How do the properties of this compound-based synthetic rubbers compare to natural rubber?
A13: Trans-polypentenamer, a this compound-based synthetic rubber, exhibits physical properties comparable to natural rubber. [] This makes it a potential substitute in applications where natural rubber is currently used.
Q14: What research infrastructure is crucial for advancing the field of this compound chemistry?
A14: Access to advanced spectroscopic techniques (NMR, IR), chromatography systems (GPC), and computational chemistry software are essential for characterizing new this compound derivatives, studying reaction mechanisms, and designing novel materials with tailored properties.
Q15: What are some historical milestones in the research and applications of this compound?
A15: The development of efficient catalysts for ROMP, particularly those based on ruthenium and iridium, marked a significant milestone in this compound research, paving the way for the synthesis of well-defined polypentenamers with controlled properties. []
Q16: What are some examples of cross-disciplinary applications of this compound and its derivatives?
A16: The development of photochromic dithienylthis compound switches exemplifies a successful synergy between synthetic organic chemistry and materials science, leading to potential applications in optoelectronic devices and molecular machines. [, , ]
- Researchers have investigated the adsorption of this compound on various surfaces, including InP(001) and diamond (001), using techniques like soft X-ray photoemission spectroscopy and density functional theory calculations. [, ] These studies provide valuable insights into the interaction of this compound with different materials.
- The thermal rearrangement of vinylcyclopropanes, often involving this compound formation, has been a subject of considerable interest in organic chemistry. [, ] These reactions offer routes to diverse this compound derivatives and provide insights into reaction mechanisms and stereochemistry.
- Studies on the bromination of this compound have explored different reaction conditions and reagents, such as N-bromosuccinimide, to achieve selective bromination at specific positions. [, ] These findings are valuable for synthesizing specific brominated this compound derivatives with potential applications in various fields.
- Research has focused on developing new synthetic routes to this compound derivatives, including those incorporating functional groups like hydroxyl or ester groups. [, ] These efforts expand the library of available this compound building blocks for further synthetic manipulations and material design.
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